molecular formula C13H13NO3 B8655219 4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline

4,4-Dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline

Cat. No. B8655219
M. Wt: 231.25 g/mol
InChI Key: RUMSGGUQDBKXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365747B1

Procedure details

Acetone (40 ml) is stirred and 5-carboxyphthalide (2 g ,0.01 1 mol) are added at about 20° C. The mixture is cooled to −10° C. and ethyl chloroformate (1.18 ml, 0.012 mol) is added. At the end of the addition, a solution of triethylamine (1.56 ml ,0.011 mol) in acetone (3.50 ml) is added keeping the temperature of the mixture at or below −10° C. The temperature of the mixture is allowed to rise to 10-13° C. and, after 30 minutes, it is brought to −10° C. and a solution of 2-amino-2-methyl-1-propanol (3.0 g ,0.034 mol) in acetone (5 ml) is quickly added to the mixture. The temperature is allowed to rise to 15-20° C., whereby the reaction is completed as it may be verified by HPLC. To the mixture thus obtained, cooled to −5° C., thionyl chloride (2.5 ml, 0.034 mol) is added, the temperature is allowed to rise to about 20° C. and after 30 minutes the ring closure is completed. The reaction mixture is concentrated in vacuo leaving a residue, which is treated with water (20 ml). The mixture is concentrated again and a further amount of water (10 ml) is added to the residue, the pH is made basic by addition of 25% ammonia and the mixture is cooled to 5° C. The product is filtered off, washed with water and dried in vacuo. Yield: 1.70 g. Total yield: 66.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)([OH:3])=O.ClC(OCC)=O.C(N(CC)CC)C.[NH2:27][C:28]([CH3:32])([CH3:31])[CH2:29]O.S(Cl)(Cl)=O>CC(C)=O.O>[CH3:29][C:28]1([CH3:32])[CH2:31][O:3][C:1]([C:4]2[CH:5]=[C:6]3[C:11](=[CH:12][CH:13]=2)[C:9](=[O:10])[O:8][CH2:7]3)=[N:27]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Step Two
Name
Quantity
1.18 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
below −10° C
CUSTOM
Type
CUSTOM
Details
is brought to −10° C.
CUSTOM
Type
CUSTOM
Details
to rise to 15-20° C.
CUSTOM
Type
CUSTOM
Details
To the mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −5° C.
WAIT
Type
WAIT
Details
to rise to about 20° C. and after 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a residue, which
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated again
ADDITION
Type
ADDITION
Details
a further amount of water (10 ml) is added to the residue
ADDITION
Type
ADDITION
Details
the pH is made basic by addition of 25% ammonia
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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